N-[4-(2-{4-[(cyclopropylcarbonyl)amino]phenyl}ethynyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(2-{4-[(cyclopropylcarbonyl)amino]phenyl}ethynyl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.414. The purity is usually 95%.
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Scientific Research Applications
Polymer Chemistry Applications
In polymer chemistry, related cyclopropanecarboxamide derivatives have been explored for their reactivity and potential in creating novel polymeric materials. For example, the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, including similar cyclopropane carboxylate compounds, has been studied. This process employs horseradish peroxidase as a catalyst and occurs in aqueous media, demonstrating the compound's utility in synthesizing cross-linked polymers through radical polymerization techniques (Pang, Ritter, & Tabatabai, 2003).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of cyclopropanecarboxamide have been synthesized and evaluated for their therapeutic potential, particularly as antidepressants. These studies focus on understanding the structure-activity relationships of these compounds, highlighting their importance in drug discovery and development for treating psychiatric disorders (Bonnaud et al., 1987).
Crystallography and Structural Analysis
Crystallography studies have provided detailed insights into the structural aspects of cyclopropanecarboxamide derivatives. The crystal structure analysis helps in understanding the molecular conformation, hydrogen bonding, and overall geometry, which are crucial for designing compounds with desired physical and chemical properties (Cativiela et al., 1995).
Synthesis of Pharmacophores
Research has also explored the synthesis of functionalized amino acid derivatives, including cyclopropanecarboxamide derivatives, as new pharmacophores for designing anticancer agents. These studies underscore the compound's versatility in contributing to the development of novel therapeutic agents with potential anticancer activity (Kumar et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-[4-[2-[4-(cyclopropanecarbonylamino)phenyl]ethynyl]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(17-7-8-17)23-19-11-3-15(4-12-19)1-2-16-5-13-20(14-6-16)24-22(26)18-9-10-18/h3-6,11-14,17-18H,7-10H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRCGWMSPZQEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C#CC3=CC=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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